1-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
1-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of starting materials such as substituted phenols, benzoylation reactions, and the use of coupling reagents like lutidine and TBTU .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
1-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent and its ability to inhibit bacterial cell division.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and pathways.
Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the function of key proteins involved in bacterial cell division, making it a potential antimicrobial agent . The compound’s structure allows it to bind to these targets and disrupt their normal function, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, have similar biological activities and applications.
Benzimidazole Derivatives: These compounds share structural similarities and are also studied for their antimicrobial properties.
Uniqueness
1-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets
Properties
IUPAC Name |
1-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-14-8-10-15(11-9-14)18(25)13-28-21-22-12-17(20(27)24(21)2)19(26)23-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOJAUYJCWJGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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